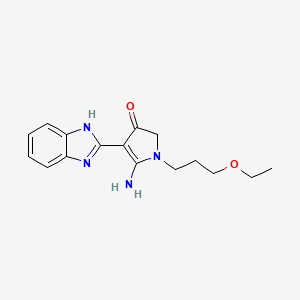
4,5-diphenyl-1,3-oxazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-diphenyl-1,3-oxazole-2-thiol, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable and can be safely handled under controlled conditions. The compound has a molecular formula of C7H5N3O6 and is known for its high explosive power and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:
Mononitration: Toluene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, the dinitrotoluene undergoes a third nitration to yield 2,4,6-trinitrotoluene.
The reaction conditions typically involve maintaining a controlled temperature and using a mixture of concentrated acids to ensure complete nitration.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same synthetic route but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: The crude product is purified through recrystallization to remove impurities.
Safety Measures: Strict safety protocols are followed to handle the explosive nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of the nitro groups to amino groups.
Oxidation: Oxidation of the methyl group to a carboxylic acid.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate are used.
Substitution: Various electrophiles can be used under acidic conditions.
Major Products
Reduction: Produces triaminotoluene.
Oxidation: Produces trinitrobenzoic acid.
Substitution: Produces various substituted trinitrotoluenes.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: Used as a standard explosive in various chemical studies.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Widely used in mining, construction, and military applications.
Mécanisme D'action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases generates a high-pressure shock wave, resulting in an explosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its high stability and explosive power. Unlike other nitro compounds, it can be safely handled and stored under controlled conditions, making it a preferred choice for various applications.
Propriétés
IUPAC Name |
4,5-diphenyl-1,3-oxazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSTRUSYDZNHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B7806203.png)

![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)
![[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid](/img/structure/B7806214.png)




![N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7806252.png)

![1-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}amino)propan-2-ol](/img/structure/B7806266.png)
